Cyclooct-4-enyl isobutyrate
Description
Contextualization within Cyclooctene (B146475) Chemistry
Cyclooctene and its derivatives are of considerable interest in organic chemistry due to the unique properties of the eight-membered ring system. The cyclooctene framework is the smallest cycloalkene that can stably exist as both cis and trans isomers, a feature that has been exploited in various chemical applications. google.com The chemistry of cyclooctenes, particularly the highly strained trans-cyclooctenes, has become a cornerstone of bioorthogonal chemistry. nih.gov This field focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The reactivity of trans-cyclooctenes in strain-promoted inverse-electron-demand Diels-Alder reactions has made them invaluable tools for labeling and manipulating biomolecules. nih.gov
Chemical Nomenclature and Structural Representation of Cyclooct-4-enyl Isobutyrate
The precise identification and representation of this compound are governed by standardized chemical nomenclature and structural rules.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is cyclooct-4-en-1-yl 2-methylpropanoate . This name is derived by identifying the parent alcohol (cyclooct-4-en-1-ol) and the parent carboxylic acid (2-methylpropanoic acid, commonly known as isobutyric acid). The ester is named by replacing the "-ic acid" suffix of the carboxylic acid with "-ate" and preceding it with the name of the alkyl group from the alcohol. The numbering of the cyclooctene ring begins at the carbon attached to the ester group and proceeds in the direction that gives the double bond the lowest possible locant, which in this case is 4.
A key structural feature of cyclooctene derivatives is the potential for geometric isomerism at the double bond. google.com this compound can exist as two primary isomers based on the configuration of the double bond within the eight-membered ring:
cis-Cyclooct-4-enyl isobutyrate ((Z)-cyclooct-4-enyl isobutyrate): In this isomer, the substituents on the double bond are on the same side of the ring plane. The cis isomer is the more common and thermodynamically stable form.
trans-Cyclooct-4-enyl isobutyrate ((E)-cyclooct-4-enyl isobutyrate): Here, the substituents are on opposite sides of the ring plane. The trans isomer is significantly more strained and, consequently, more reactive. nih.gov
The synthesis of trans-cyclooctenes often involves photochemical isomerization from the corresponding cis-isomer. nih.govtennessee.edu
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 94139-02-3 europa.eu |
| Molecular Formula | C12H20O2 europa.eu |
| Molecular Weight | 196.29 g/mol europa.eu |
| IUPAC Name | cyclooct-4-en-1-yl 2-methylpropanoate |
Historical Overview of Cyclooctenyl Compound Research
Research into cyclooctene and its derivatives has evolved significantly over the decades. Early studies focused on the fundamental stereochemistry and reactivity of the eight-membered ring. A notable milestone was the successful resolution of trans-cyclooctene (B1233481) into its enantiomers, which confirmed its chiral nature.
The development of synthetic methodologies to access functionalized cyclooctenes, such as cyclooct-4-en-1-ol (B7950028), has been crucial. google.com For instance, processes have been developed to synthesize cycloocten-4-ol-1 from cyclooctadiene-1,5. google.com More recently, the focus has shifted dramatically towards the application of trans-cyclooctene derivatives in bioorthogonal chemistry. nih.govacs.org This was spurred by the discovery that the high ring strain of trans-cyclooctene allows it to undergo rapid and selective reactions with tetrazines, a type of "click chemistry" that can be performed in biological environments. nih.gov This has led to the development of numerous functionalized trans-cyclooctenes for applications in cellular imaging, drug delivery, and proteomics. tennessee.eduacs.orgmdpi.com
Emerging Research Significance and Potential Academic Applications
While specific academic studies on this compound are not widely documented, its structure suggests potential areas of research significance based on the established applications of similar molecules.
The primary area of interest for cyclooctene esters in published research has been in the fragrance industry. scribd.com However, the functional groups present in this compound offer possibilities for academic exploration. The isobutyrate ester could be hydrolyzed to reveal the cyclooctenol, which can then be further functionalized.
The true potential for significant academic application would likely involve the trans isomer of this compound. If trans-cyclooct-4-enyl isobutyrate were synthesized, its strained double bond would make it a candidate for bioorthogonal ligation reactions, similar to other trans-cyclooctene derivatives. nih.govacs.org The isobutyrate group could serve as a protecting group or a handle for further chemical modification.
Research into the synthesis of functionalized cyclooctenes is an active area. rsc.org For example, photocatalytic methods have been developed for the hydroamination of cyclooctadiene to produce functionalized cyclooctene monomers for polymer synthesis. rsc.org This indicates a continuing academic interest in developing new cyclooctene-based building blocks for materials science.
The following table presents spectroscopic data for a related compound, which provides a reference for the characterization of cyclooctenyl esters.
| Spectroscopic Data for a Cyclooctenyl Derivative | |
| 1H NMR (CDCl3, 400 MHz) | δ 1.04 (t, J=7.3, Me), 1.40-1.80 (m, 6H), 2.03-2.12 (m, 1H), 2.17-2.27 (m, 2H), 2.39-2.58 (m, H-C(2), CH2CO, H-C(1)), 5.60 (dd, J=8.1, 18.5, H-C(3)), 5.73 (dd, J=8.4, 18.4, H-C(4)) scribd.com |
| Mass Spectrometry (EI) | 166 (18), 137 (16), 109 (41), 94 (19), 79 (25), 67 (100), 57 (83), 41 (34), 29 (39) scribd.com |
| IR (major peaks) | 3017, 2928, 2855, 1708, 1669, 1464, 1413, 1375, 1115, 973, 754, 705 cm-1 scribd.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
94139-02-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] 2-methylpropanoate |
InChI |
InChI=1S/C12H20O2/c1-10(2)12(13)14-11-8-6-4-3-5-7-9-11/h3-4,10-11H,5-9H2,1-2H3/b4-3- |
InChI Key |
WDZBGDCYTPOXNK-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1CCC/C=C\CC1 |
Canonical SMILES |
CC(C)C(=O)OC1CCCC=CCC1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Analytical Elucidation of Cyclooct 4 Enyl Isobutyrate
Chromatographic Separations and Coupled Systems
Without access to experimental or published data for Cyclooct-4-enyl isobutyrate, it is not possible to generate the detailed, informative, and scientifically accurate content required for these sections. To proceed would necessitate speculation or the inclusion of data from other compounds, which would violate the core instructions of the request.
Therefore, this article cannot be generated at this time due to the absence of specific scientific data for "this compound" in the public domain.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatilome Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the assessment of purity and the analysis of the volatile profile of this compound. The inherent volatility of this ester makes it an ideal candidate for GC-based separation. In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.
For purity analysis, a high-resolution capillary column, such as one coated with a non-polar stationary phase like 5% phenyl-methylpolysiloxane, is employed. The resulting chromatogram would ideally show a single major peak corresponding to this compound, with any minor peaks indicating the presence of impurities. The relative peak areas can be used to quantify the purity of the sample.
Volatilome analysis, the comprehensive study of all volatile organic compounds emitted by a sample, can also be performed using GC-MS, often in conjunction with headspace sampling. This is particularly relevant for understanding the aroma profile if this compound were to be used in fragrance applications. The mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including the loss of the isobutyrate group and fragmentation of the cyclooctene (B146475) ring.
Table 1: Predicted GC-MS Parameters and Expected Data for this compound
| Parameter | Value/Description |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Expected Retention Time | Dependent on specific conditions, but would elute after more volatile components. |
| Predicted Key Mass Fragments | Molecular ion peak, fragments corresponding to the cyclooctenyl cation and the isobutyryl cation. |
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC would be a suitable method for purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation of the target compound from any non-volatile impurities.
Due to the presence of a chiral center at the 1-position of the cyclooctene ring, this compound can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. phenomenex.com This is crucial as different enantiomers can exhibit distinct biological activities. The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including esters. nih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol like isopropanol, is critical for achieving optimal separation. phenomenex.com
Table 2: Hypothetical Chiral HPLC Method for Enantiomeric Purity of this compound
| Parameter | Value/Description |
| HPLC System | Standard HPLC with UV detector |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of the two enantiomers of this compound. |
Liquid Chromatography-Mass Spectrometry/Photodiode Array (LC-MS/PDA)
Liquid Chromatography-Mass Spectrometry (LC-MS) with a Photodiode Array (PDA) detector offers a powerful combination of separation and detection capabilities. The LC separates the components of a mixture, the PDA detector provides ultraviolet-visible spectra of the eluting peaks, and the mass spectrometer provides mass information, aiding in structural elucidation and confirmation. mdpi.com For the analysis of this compound, a reversed-phase LC method similar to that described for HPLC would be employed.
The PDA detector would be set to monitor a range of wavelengths to capture the UV absorbance of the compound, which is expected to be in the lower UV region due to the isolated double bond. The mass spectrometer, likely an electrospray ionization (ESI) source, would provide the molecular weight of the compound and its fragments. This is particularly useful for confirming the identity of the main peak and for tentatively identifying any impurities or degradation products. nih.gov
Table 3: Representative LC-MS/PDA Parameters for this compound Analysis
| Parameter | Value/Description |
| LC Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 0.3 mL/min |
| PDA Wavelength Range | 200-400 nm |
| MS Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Expected Data | A chromatogram with a major peak for the target compound, its UV spectrum from the PDA, and its accurate mass and fragmentation pattern from the MS. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, which provides a "fingerprint" of the molecule's functional groups.
For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands. The most prominent of these will be the strong carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. libretexts.orglibretexts.org Another key feature will be the C-O stretching vibrations of the ester, which usually give rise to two bands in the 1000-1300 cm⁻¹ region. quimicaorganica.org The presence of the carbon-carbon double bond (C=C) in the cyclooctene ring will be indicated by a stretching vibration around 1650 cm⁻¹, although this can sometimes be weak. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond are expected just above 3000 cm⁻¹, while the C-H stretches of the sp³-hybridized carbons will appear just below 3000 cm⁻¹.
Table 4: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong (two bands) |
| C=C (Alkene) | Stretch | ~1650 | Weak to Medium |
| =C-H (Alkene) | Stretch | > 3000 | Medium |
| C-H (Alkane) | Stretch | < 3000 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Equilibrium Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For a compound to be UV-active, it generally needs to possess a chromophore, which is a part of the molecule that absorbs light. In this compound, the isolated carbon-carbon double bond and the carbonyl group of the ester act as chromophores.
The electronic transitions responsible for UV absorption in this molecule would be the π → π* transition of the C=C double bond and the n → π* and π → π* transitions of the C=O group. ucalgary.ca These transitions typically occur at wavelengths below 220 nm. study.com While the UV-Vis spectrum may not be highly characteristic for structural elucidation, it is a powerful tool for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve of absorbance versus concentration, the concentration of this compound in an unknown sample can be accurately determined.
Table 5: Anticipated UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Value/Range |
| λmax (π → π of C=C) | < 200 nm |
| λmax (n → π of C=O) | ~210-220 nm |
| Solvent | Ethanol or Hexane |
| Molar Absorptivity (ε) | Dependent on the specific transition and solvent, but generally low for isolated chromophores. |
| Application | Quantitative analysis via Beer-Lambert Law. |
Advanced Analytical Techniques for Bioorthogonal Applications (e.g., pNMR)
Cyclooctene derivatives are widely utilized in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for labeling biomolecules in living systems. nih.govescholarship.org Advanced analytical techniques are often required to study these interactions in complex biological environments. Paramagnetic NMR (pNMR) spectroscopy is one such technique that can provide valuable structural and dynamic information. nih.gov
In a typical pNMR experiment, a paramagnetic center, such as a lanthanide ion, is attached to a molecule of interest. anu.edu.audoi.org This paramagnetic center induces significant changes in the NMR spectrum of nearby nuclei, including large shifts in their resonance frequencies (pseudocontact shifts) and increased relaxation rates. These effects are distance and orientation dependent, providing long-range structural constraints that are not accessible with conventional NMR. illinois.eduacs.org
For a bioorthogonal application involving a this compound derivative, a paramagnetic tag could be incorporated into the molecule that it reacts with. The pNMR effects observed on the protons of the cyclooctene ring after the bioorthogonal reaction would provide insights into the structure and conformation of the resulting conjugate within a biological system.
Table 6: Conceptual Application of pNMR in a Bioorthogonal Context with a Cyclooctene Moiety
| Technique | Principle | Application to Cyclooctene Derivatives | Information Gained |
| Paramagnetic NMR (pNMR) | Introduction of a paramagnetic center to induce shifts and relaxation in the NMR spectrum. | A this compound derivative reacts with a biomolecule labeled with a paramagnetic tag. | - 3D structure of the conjugate. - Orientation of the cyclooctene moiety relative to the biomolecule. - Dynamics of the interaction. |
Computational Chemistry and Theoretical Studies of Cyclooct 4 Enyl Isobutyrate Systems
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful approach to understanding the fundamental electronic properties and predicting spectroscopic data for cyclooct-4-enyl isobutyrate.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules like this compound. By calculating the electron density, DFT can predict a variety of molecular properties, including NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for accurate chemical shift predictions.
For this compound, DFT calculations would involve optimizing the molecular geometry to find its lowest energy conformation. Subsequent GIAO-DFT calculations would then provide the theoretical isotropic shielding values for each nucleus. These shielding values can be converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Predicted ¹H and ¹³C NMR Chemical Shifts:
Table 1: Predicted NMR Chemical Shifts for Key Atoms in this compound (Hypothetical DFT Data)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Olefinic (C4=C5) | 5.5 - 5.8 | 128 - 132 |
| Allylic (C3, C6) | 2.0 - 2.4 | 30 - 35 |
| Methylene (C2, C7) | 1.4 - 1.8 | 25 - 30 |
| Methylene (C1, C8) | 1.5 - 1.9 | 28 - 33 |
| Ester Carbonyl (C=O) | - | 170 - 175 |
| Ester CH | 4.8 - 5.2 | 70 - 75 |
| Isobutyrate CH | 2.5 - 2.8 | 33 - 38 |
| Isobutyrate CH₃ | 1.1 - 1.3 | 18 - 22 |
Note: These are estimated values based on general principles of DFT calculations for similar functional groups and cyclic systems. Actual values may vary.
Beyond DFT, ab initio and semi-empirical methods can also be employed to study the molecular properties of this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer high accuracy but are computationally expensive. Semi-empirical methods, on the other hand, provide a faster, though less accurate, means of exploring molecular characteristics. These methods can be used to calculate properties such as dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO), which are crucial for understanding the reactivity of the molecule.
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are essential for exploring the dynamic behavior of this compound and its interactions with biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to investigate its potential binding to the active site of an enzyme. This can provide insights into potential enzyme inhibition or substrate specificity. For example, docking studies of phytochemicals with the cyclooxygenase-2 (COX-2) enzyme have been used to identify potential anti-inflammatory agents nih.govnih.gov. Similar studies could be performed for this compound to explore its interaction with various enzymes.
Following docking, molecular dynamics simulations can be used to study the stability of the enzyme-substrate complex and to observe the dynamic changes that may lead to a catalytic event. These simulations provide a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.
The eight-membered cyclooctene (B146475) ring is known for its conformational flexibility. Computational studies have explored the conformational space of cyclooctene, identifying multiple stable conformations nih.gov. The conformational preferences of the cyclooctene ring in this compound will be influenced by the isobutyrate substituent.
Theoretical analysis suggests that cyclooctene can exist in several conformations, with the cis-isomer being the most common. The most stable conformation of cis-cyclooctene is often described as a "ribbon" or "boat-chair" form. The presence of the ester group will likely influence the relative energies of these conformers. Conformational analysis using computational methods can identify the lowest energy conformers and the energy barriers between them, which is crucial for understanding the molecule's reactivity.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, hydrolysis, or its participation in enzyme-catalyzed reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction barriers and the elucidation of the most favorable mechanistic pathway. For instance, DFT has been used to investigate the mechanism of cycloaddition reactions involving similar cyclic systems.
By combining quantum chemical calculations with molecular dynamics, a comprehensive understanding of the chemical and biological behavior of this compound can be achieved, guiding further experimental studies and potential applications.
Structure-Activity Relationship (SAR) Modeling for Functional Design
Structure-Activity Relationship (SAR) modeling is a important computational approach in medicinal chemistry and materials science. It aims to establish a correlation between the chemical structure of a compound and its biological activity or functional properties. By systematically modifying a lead compound and observing the resulting changes in activity, researchers can identify the key structural features, known as pharmacophores or toxophores, that are responsible for the compound's effects. This knowledge is then used to design new molecules with enhanced potency, selectivity, and improved pharmacokinetic or physicochemical properties.
While specific comprehensive SAR studies exclusively targeting this compound are not extensively documented in publicly available literature, we can infer potential structure-activity relationships by examining related molecular systems. The functional characteristics of this compound are primarily dictated by two key structural components: the cyclooctene ring and the isobutyrate ester moiety. SAR modeling for the functional design of analogs would therefore involve systematic modifications of these two regions to optimize desired properties, which could range from reactivity in bioorthogonal chemistry to specific biological activities.
Influence of the Cyclooctene Ring
The geometry and electronic properties of the cyclooctene ring are critical to its reactivity, particularly in applications such as bioorthogonal chemistry where trans-cyclooctenes are widely used. The strain of the double bond within the eight-membered ring significantly influences its reactivity in reactions like the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.
Key Research Findings:
Ring Strain and Conformation: The reactivity of trans-cyclooctene (B1233481) derivatives is highly dependent on the ring strain. Modifications that increase this strain, such as the introduction of fused rings, can lead to a significant enhancement in reaction rates with tetrazine partners. The conformation of the cyclooctene ring (e.g., chair, boat-chair) also plays a crucial role in determining the accessibility of the double bond for reaction.
Substituent Effects: The position and nature of substituents on the cyclooctene ring can modulate its electronic properties and steric hindrance. Electron-donating groups can increase the energy of the highest occupied molecular orbital (HOMO) of the dienophile, potentially accelerating IEDDA reactions. Conversely, bulky substituents near the double bond may hinder the approach of a reaction partner.
The following interactive table summarizes the impact of modifications to the cyclooctene ring on its reactivity, based on studies of related trans-cyclooctene derivatives.
| Modification to Cyclooctene Ring | Structural Change | Effect on Reactivity | Rationale |
| Increased Ring Strain | Fusion of a cyclopropane (B1198618) ring | Increased | Higher ground-state energy of the alkene |
| Altered Conformation | Introduction of heteroatoms (e.g., oxygen, nitrogen) | Varied | Changes in ring flexibility and electronic properties |
| Introduction of Electron-Withdrawing Groups | Addition of fluorine atoms | Decreased | Lowering of the HOMO energy |
| Introduction of Electron-Donating Groups | Alkyl substitutions | Increased | Raising of the HOMO energy |
Influence of the Isobutyrate Ester Group
The ester moiety of this compound is another key site for modification in SAR studies. The nature of the alkyl group in the ester can influence various properties, including solubility, steric hindrance, and susceptibility to hydrolysis, which in turn can affect the compound's biological activity and stability.
Key Research Findings:
Alkyl Chain Length and Branching: Studies on other classes of esters have demonstrated that the length and branching of the alkyl chain can have a profound impact on biological activity. For instance, in a series of (R)-3-Hydroxybutyric alkyl esters, antibacterial activity was found to increase with the length of the alkyl chain up to six carbons. nih.gov Branching in the alkyl group can introduce steric hindrance, which may affect the binding of the molecule to a biological target or its rate of enzymatic hydrolysis.
Enzymatic Stability: The steric bulk of the isobutyryl group may influence the rate of hydrolysis by esterases compared to a less hindered ester like an acetate (B1210297). Designing analogs with different ester groups could therefore be a strategy to modulate the compound's stability and release kinetics of cyclooct-4-enol (B35093) in vivo.
The interactive table below illustrates the potential effects of modifying the ester group on the functional properties of this compound, based on general principles of medicinal chemistry and studies on related ester compounds.
| Ester Group Modification | Structural Change | Potential Effect on Function | Rationale |
| Variation in Alkyl Chain Length | Replacement of isobutyrate with acetate, propionate, or hexanoate | Altered biological activity and lipophilicity | Changes in steric bulk and hydrophobicity can affect target interaction and cell permeability. nih.gov |
| Introduction of Branching | Comparison of n-butyrate vs. isobutyrate | Modified enzymatic stability and steric profile | Branched chains can provide greater steric hindrance, potentially slowing enzymatic cleavage. |
| Introduction of Polar Functional Groups | Replacement of isobutyrate with esters containing hydroxyl or amino groups | Increased hydrophilicity and potential for new interactions | Enhanced water solubility and the possibility of forming new hydrogen bonds with a biological target. |
| Conversion to Amide | Replacement of the ester linkage with an amide linkage | Increased stability to hydrolysis | Amides are generally more resistant to enzymatic and chemical hydrolysis than esters. |
Derivatization and Chemical Modification Research
Functionalization of the Cyclooctene (B146475) Ring
The carbon-carbon double bond within the cyclooctene ring is the principal site for a variety of addition reactions. These modifications introduce new functional groups and can alter the stereochemistry of the ring, leading to a diverse range of derivatives.
Key reactions for functionalizing the cyclooctene ring include:
Epoxidation: The double bond can be readily converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). This highly strained three-membered ring is a versatile intermediate, susceptible to ring-opening by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functionalities.
Dihydroxylation: Treatment with reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the alkene into a vicinal diol (cyclooctane-1,2-diol derivative). This reaction can be performed stereoselectively to yield either syn or anti diols depending on the chosen reagents and conditions.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This process saturates the ring, yielding the corresponding cyclooctyl isobutyrate.
Halogenation: Electrophilic addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of dihalogenated cyclooctane (B165968) derivatives.
Cycloaddition Reactions: The strained nature of the cyclooctene ring, particularly in its trans isomer, makes it a reactive component in cycloaddition reactions. For instance, the trans-cyclooctene (B1233481) (TCO) moiety is widely used in bioorthogonal chemistry for strain-promoted inverse-electron-demand Diels-Alder cycloadditions (SPIEDAC) with tetrazines. sigmaaldrich.com This allows for the rapid and selective formation of stable covalent linkages without the need for a catalyst.
Table 1: Representative Reactions for Cyclooctene Ring Functionalization
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Epoxidation | mCPBA | Epoxide |
| syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | Vicinal diol |
| Hydrogenation | H₂, Pd/C | Alkane |
| Bromination | Br₂ | Vicinal dibromide |
Modification of the Isobutyrate Ester Moiety
The isobutyrate ester group offers another handle for chemical modification, primarily through nucleophilic acyl substitution reactions. These transformations allow for the alteration of the ester portion of the molecule while leaving the cyclooctene ring untouched.
Common modifications include:
Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid and cyclooct-4-enol (B35093). This reaction is typically catalyzed by acid (e.g., H₂SO₄) or base (saponification, e.g., NaOH). youtube.com Base-catalyzed hydrolysis is irreversible as it forms the carboxylate salt. youtube.com
Transesterification: By reacting Cyclooct-4-enyl isobutyrate with a different alcohol in the presence of an acid or base catalyst, the isobutyrate group can be exchanged for a new ester group. youtube.com This is a versatile method for introducing a wide variety of ester functionalities.
Reduction: The ester can be reduced to a primary alcohol (cyclooct-4-enylmethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com Weaker reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction to the corresponding aldehyde under controlled conditions. youtube.com
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is often slower than hydrolysis and may require heating.
Table 2: Key Reactions for Modifying the Isobutyrate Ester
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Saponification | NaOH, H₂O | Carboxylate (then Carboxylic Acid) |
| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |
| Reduction | 1. LiAlH₄, 2. H₂O | Primary Alcohol |
Regioselective and Stereoselective Functionalization Strategies
Achieving control over the regioselectivity and stereoselectivity of reactions is crucial for synthesizing specific, well-defined molecular structures. In the context of this compound, this primarily applies to the functionalization of the cyclooctene ring.
Stereoselectivity: The geometry of the cyclooctene ring (cis or trans) significantly influences the stereochemical outcome of addition reactions. For instance, epoxidation of the cis-alkene will produce a cis-epoxide. The development of chiral catalysts allows for enantioselective reactions, such as asymmetric dihydroxylation, to produce specific stereoisomers of the diol products. A procedure for the sensitized photoisomerization of cis-cyclooct-4-enol to its corresponding trans isomer has been developed, highlighting methods to control the alkene geometry before subsequent reactions. epa.gov
Regioselectivity: For an unsubstituted cyclooctene ring, regioselectivity is not a factor in simple additions. However, if the ring is already substituted, the position of the existing substituent can direct incoming reagents to a specific carbon of the double bond (Markovnikov or anti-Markovnikov addition), although this is less common for symmetrically substituted alkenes like cyclooctene.
Applications in Linker Chemistry and Scaffold Diversity
The bifunctional nature of this compound and its derivatives makes them valuable in the fields of linker chemistry and the generation of molecular scaffolds for drug discovery and materials science.
Linker Chemistry: A linker is a chemical moiety that connects two or more other molecular entities. Derivatives of this compound are well-suited for this role. For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine on a biomolecule, while the cyclooctene ring remains available for a separate reaction, such as a "click chemistry" ligation. google.com Specifically, trans-cyclooctene (TCO) derivatives functionalized with N-hydroxysuccinimide (NHS) esters are used to incorporate the cyclooctene moiety into amine-containing compounds like proteins or peptides. sigmaaldrich.com
Scaffold Diversity: A molecular scaffold is a core structure from which a library of related compounds can be built. By systematically applying the various functionalization reactions described above to both the cyclooctene ring and the ester group, a diverse collection of molecules can be generated from the single starting material, this compound. This diversity is valuable in screening for new drugs or materials with desired properties. The ability to perform reactions on the ring and the ester independently allows for the creation of complex and highly substituted small ring systems. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| meta-chloroperoxybenzoic acid (mCPBA) |
| Osmium tetroxide (OsO₄) |
| Potassium permanganate (KMnO₄) |
| Palladium on carbon (Pd/C) |
| Platinum(IV) oxide (PtO₂) |
| Cyclooctyl isobutyrate |
| Cyclooct-4-enol |
| Lithium aluminum hydride (LiAlH₄) |
| Cyclooct-4-enylmethanol |
| Diisobutylaluminium hydride (DIBAL-H) |
| trans-cyclooctene (TCO) |
Advanced Applications and Research Areas
Bioorthogonal Chemistry and Bioconjugation Applications
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The high strain and reactivity of the trans-cyclooctene (B1233481) (TCO) moiety make it an exemplary tool in this field, particularly for its reaction with tetrazine partners via the inverse-electron-demand Diels-Alder (IEDDA) reaction.
trans-Cyclooctene (TCO) and its derivatives are highly strained alkenes that exhibit remarkable reactivity towards tetrazines in IEDDA reactions. nih.gov This reaction is recognized as one of the fastest bioorthogonal reactions currently known, with second-order rate constants reaching up to 106 M−1s−1. nih.govrsc.org The speed of this ligation is a critical advantage, enabling efficient labeling and conjugation at very low concentrations, which is essential for biological applications. nih.gov
The key features of the TCO-tetrazine ligation include:
Speed: The reaction is exceptionally fast, proceeding rapidly under physiological conditions (37°C in PBS). nih.gov
Selectivity: It occurs selectively with tetrazines, avoiding side reactions with biological functional groups. tcichemicals.com
Biocompatibility: The reaction does not require cytotoxic metal catalysts, making it suitable for use in living cells and organisms. tcichemicals.com
These characteristics have led to the widespread use of TCO derivatives in protein labeling, biomedical imaging, and chemical biology. nih.govtcichemicals.com The development of various functionalized TCOs allows for their attachment to a wide range of biomolecules. For instance, alcohol-functionalized derivatives like trans-cyclooct-4-enol are commonly used starting points for creating more complex bioorthogonal probes. nih.gov
| TCO Derivative | Tetrazine Partner | Solvent/Conditions | Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| trans-Cyclooctene (parent) | 3,6-di(2-pyridyl)-s-tetrazine | Methanol (B129727) | 1,100 | nih.gov |
| trans-Cyclooctene (parent) | 3,6-di(2-pyridyl)-s-tetrazine | 9:1 Methanol:Water | 2,000 | nih.gov |
| Axial 5-hydroxy-trans-cyclooctene | A specific pyridyl-tetrazine derivative | PBS, 37°C | 273,000 | nih.gov |
Beyond simple ligation, the TCO-tetrazine reaction has been ingeniously adapted to create "click-to-release" systems. tcichemicals.com In this strategy, a molecule of interest (a "payload") is attached to the TCO ring, typically at an allylic position via a carbamate, ether, or carbonate linkage. researchgate.netnih.gov The IEDDA reaction between the TCO linker and an activating tetrazine molecule triggers a subsequent, rapid elimination reaction that cleaves the bond and releases the payload. rsc.org
The mechanism involves the formation of a dihydropyridazine (B8628806) intermediate after the initial "click" reaction. rsc.org This intermediate undergoes tautomerization, and one specific tautomer (the 1,4-dihydropyridazine) can rapidly undergo an electronic cascade to liberate the payload, often with benign byproducts like CO₂ and N₂. tcichemicals.comrsc.org This approach allows for the controlled release of drugs, probes, or other functional molecules at a specific time and location, initiated by the administration of the tetrazine activator. tcichemicals.com This technology has shown great promise for developing prodrugs and other triggerable biological tools. researchgate.net
The "click-to-release" strategy is particularly transformative in the field of antibody-drug conjugates (ADCs). nih.gov Traditional ADCs rely on internalization into cancer cells and subsequent enzymatic or pH-dependent cleavage to release their cytotoxic payload. nih.gov The TCO-based click-cleavable linker enables a fundamentally different approach: drug release can be triggered extracellularly in the tumor microenvironment by a systemically administered tetrazine activator. nih.gov
This has several advantages:
Broader Target Scope: It allows for the use of ADCs that target non-internalizing receptors on cancer cells or even stromal targets within the tumor. nih.gov
Controlled Activation: Drug release is not dependent on cellular mechanisms but is controlled by the administration of the external trigger. nih.gov
In this design, the TCO moiety is incorporated into the linker connecting the antibody to the drug. rsc.org Upon accumulation of the ADC at the tumor site, the tetrazine activator is administered, initiating the IEDDA reaction and subsequent payload release. nih.gov Research has focused on optimizing the system by developing highly reactive TCO linkers to increase the speed of the click reaction, which could allow for lower doses of the activator to be used in vivo. chemrxiv.org However, challenges remain, such as the discovery that many TCOs conjugated to antibodies through standard methods can be "masked" through hydrophobic interactions with the antibody, rendering them nonreactive. acs.orgnih.gov This has led to the development of strategies like incorporating hydrophilic PEG linkers to ensure the TCO group remains accessible for reaction. acs.orgnih.gov
Materials Science and Polymer Chemistry
The cyclooctene (B146475) ring is also a valuable building block in polymer chemistry. Its ability to undergo ring-opening metathesis polymerization (ROMP) allows for its incorporation into polymer backbones, providing a method to control and tailor material properties.
Cyclooctene and its functionalized derivatives are effective monomers for Ring-Opening Metathesis Polymerization (ROMP). nih.gov ROMP is a chain-growth polymerization driven by the release of ring strain, which is particularly favorable for cyclic olefins like cyclooctene. nih.gov Using late-transition metal catalysts, such as Grubbs' catalysts, allows for living polymerization, which provides precise control over polymer molecular weight and results in polymers with narrow dispersity. nih.govacs.org
The polymerization of trans-cyclooctene is particularly efficient. nih.gov The resulting polycyclooctene can be subsequently hydrogenated to produce linear, high-density polyethylene (B3416737) with a high melting temperature (139 °C). nih.govacs.org Furthermore, functional groups on the cyclooctene ring, such as hydroxyl groups, can be carried through the polymerization process, leading to functionalized polyolefins. nih.gov This methodology also allows for the synthesis of well-defined block copolymers by the sequential addition of different monomers, such as norbornene and cyclooctene derivatives. nih.gov
Incorporating cyclooctenyl units into copolymers is a powerful strategy for tuning the final properties of the material. The characteristics of copolymers are highly dependent on the nature of the comonomers and their distribution along the polymer chain (e.g., random, block, or multiblock). mdpi.com
For example, in copolymers of cyclooctene and fluorinated norbornenes, the distribution of the monomer units significantly impacts thermal and bulk properties. mdpi.com
Diblock Copolymers: These materials tend to retain the distinct properties of the parent homopolymers. For instance, a diblock copolymer can exhibit both the crystallinity associated with the polycyclooctene block and the glassy, amorphous nature of the polynorbornene block. mdpi.com
Random Copolymers: When the cyclooctene and norbornene units are randomly distributed with short block structures, the resulting material is completely amorphous and displays averaged characteristics, such as a single glass transition temperature. mdpi.com
Olfactory Research and Structure-Odor Relationships of Cyclooctenyl Derivatives
The relationship between a molecule's chemical structure and its perceived odor is a central focus of olfactory research. For cyclooctenyl derivatives, including cyclooct-4-enyl isobutyrate, this involves understanding how the size and shape of the cyclooctene ring, the nature of the ester group, and the position of the double bond influence interactions with olfactory receptors and ultimately, the perceived scent.
Investigation of Olfactory Receptor Interactions and Perception Mechanisms
The perception of odor begins with the interaction of a volatile molecule with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal epithelium nih.gov. The sheer number and diversity of ORs create a combinatorial system where a single odorant can bind to multiple receptors, and a single receptor can bind to multiple odorants nih.gov. The specific pattern of activated receptors is then interpreted by the brain as a distinct smell.
Research into the olfactory perception of cyclic compounds suggests that molecular conformation plays a critical role in receptor binding and activation. For a representative olfactory receptor, OR-I7, studies with conformationally restricted eight-carbon aldehydes, structural analogs to cyclooctene derivatives, have shown that the receptor is activated not by the fully extended form of the molecule, but by more compact, semi-extended conformations nih.gov. This indicates a preference for specific molecular shapes within the receptor's binding pocket. The rigidity of the cyclooctene ring in compounds like this compound inherently limits conformational freedom, which can enhance its potency if the fixed conformation is favorable for binding to specific ORs nih.gov.
General principles of olfaction indicate that for a molecule to be odorous, it must be volatile enough to reach the nasal cavity and possess solubility characteristics that allow it to traverse the mucus layer to the olfactory receptors researchgate.netnih.gov. Esters as a chemical class are often associated with fruity and sweet odors researchgate.net. The specific fruity-floral character of many cyclooctenyl esters is therefore a result of the interplay between the physicochemical properties conferred by the C8 ring and the ester functional group.
Rational Design of Aroma Molecules and Fragrance Components
The rational design of new aroma molecules aims to create novel scents or improve upon existing ones by systematically modifying chemical structures. Cyclooctenyl derivatives are a subject of interest in the fragrance industry due to their complex and desirable odor profiles. Patents for fragrance applications describe a variety of substituted cyclooctenes with diverse odor notes, highlighting the potential for fine-tuning the scent through chemical modification windows.netresearchgate.net.
For instance, cyclooctenyl methyl carbonate is noted for its floral, violet leaf, and green notes, with fruity undertones of banana nih.gov. The isobutyrate ester of cyclooct-4-enol (B35093) would be expected to follow this trend, likely presenting a variation on the fruity-floral theme. The design process involves modifying the ester group or the position of the double bond on the cyclooctene ring to alter the odor profile. The table below illustrates the described odor characteristics of various cyclooctenyl derivatives, providing a basis for understanding the structure-odor relationship in this class of compounds.
| Compound Derivative | Reported Odor Description |
|---|---|
| 1-cyclooct-3-enylethanone | Agrestic, camphoraceous, armoise, thujone-like, earthy, woody windows.net |
| unspecified cyclooctenyl ester | Fruity, banana, tagete windows.net |
| unspecified cyclooctenyl derivative | Green, thuja oil, wormwood, fruity windows.net |
| unspecified cyclooctenyl derivative | Fruity, sweet, anisic, minty, terpineol, camphoraceous windows.net |
| cyclooctenyl methyl carbonate | Floral, violet leaf, green, tagette, fruity banana notes nih.gov |
This rational approach allows fragrance chemists to create a palette of scents from a common structural scaffold, targeting specific olfactory characteristics for inclusion in fine fragrances and functional perfumery, such as in fabric softeners or household products researchgate.net.
Volatilome Analysis in Product Development
While specific studies detailing the presence of this compound in the volatilome of consumer products are not prevalent in publicly available literature, the analysis of complex mixtures like mango and vodka cocktails reveals the importance of esters and terpenes in creating the final aroma mdpi.com. In such analyses, each identified odor-active compound is assessed for its individual contribution and its interactive effects (synergistic or antagonistic) with other volatiles mdpi.com. Floral and fruity esters are key components in the aroma of many products frontiersin.org. Given its scent profile, a compound like this compound would be a target for identification in the volatilome of products where a rich, fruity-floral note is desired. The presence and concentration of such a molecule would be critical to the final sensory perception and consumer acceptance of the product.
Intermediate in Complex Molecule and Natural Product Synthesis
The cyclooctene framework is a versatile building block in organic synthesis, providing access to complex molecular architectures found in a variety of natural products. The reactivity of the double bond and the conformational properties of the eight-membered ring can be exploited to construct intricate polycyclic systems.
Cyclooct-4-enol, the precursor alcohol to this compound, is a valuable intermediate in synthetic chemistry. Its hydroxyl group provides a handle for further functionalization, while the double bond can participate in various cycloaddition and rearrangement reactions. For instance, synthetic strategies towards marine natural products, which often feature complex polyether or macrocyclic structures, can utilize cyclic intermediates derived from cyclooctene mdpi.comnih.govnih.gov.
The synthesis of various alkaloids, a diverse class of naturally occurring compounds often with significant biological activity, has also employed cyclooctene-derived intermediates. Methodologies have been developed for the total synthesis of lycodine-type alkaloids and tetrahydroisoquinoline alkaloids, where the construction of the characteristic polycyclic ring systems is a key challenge nih.govnih.govsemanticscholar.org. While a direct application of this compound as an intermediate in a published total synthesis is not readily found, the use of its parent alcohol, cyclooct-4-enol, and related cyclooctyne (B158145) derivatives as versatile building blocks is documented epa.govbio-techne.com. The synthetic utility of these C8 rings in constructing complex natural product scaffolds underscores their importance in synthetic organic chemistry.
Research into Heterobifunctional Agents for Protein Modulation
In the field of chemical biology and drug discovery, heterobifunctional molecules have emerged as a powerful modality for targeted protein modulation. These agents typically consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits a cellular machinery component, such as an E3 ubiquitin ligase, to induce a specific biological outcome, most notably the degradation of the POI nih.gov. This technology, exemplified by Proteolysis Targeting Chimeras (PROTACs), offers a way to target proteins that have been traditionally considered "undruggable" nih.gov.
The trans-isomer of cyclooctene (TCO) has become a cornerstone of bioorthogonal chemistry due to its exceptionally fast and highly selective strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction with tetrazines researchgate.net. This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for biological applications sigmaaldrich.com.
Future Research Directions and Challenges
Development of Highly Efficient and Atom-Economical Synthetic Routes
Currently, there are no established, optimized synthetic routes specifically for Cyclooct-4-enyl isobutyrate. Future research should prioritize the development of synthetic pathways that are both high-yielding and adhere to the principles of green chemistry, particularly atom economy. A plausible and efficient approach would involve the direct esterification of cyclooct-4-en-1-ol (B7950028) with isobutyric acid or its derivatives, such as isobutyryl chloride or isobutyric anhydride.
Key challenges in this area will include achieving high conversion rates while minimizing the formation of byproducts. The choice of catalyst will be crucial; enzymatic catalysis, for instance, could offer a highly selective and environmentally benign alternative to traditional acid or base-catalyzed methods. Investigating various reaction conditions, such as temperature, solvent, and catalyst loading, will be essential to optimize the synthesis for both laboratory and potential industrial scales.
Exploration of Novel Reactivities and Transformational Chemistry
The chemical reactivity of this compound is largely unexplored. The presence of the alkene functionality within the cyclooctene (B146475) ring suggests a rich landscape for chemical transformations. Future studies should systematically investigate reactions such as epoxidation, dihydroxylation, and olefin metathesis. These transformations could lead to a diverse array of novel derivatives with potentially valuable properties.
Furthermore, the ester group itself can be a site for various chemical modifications. Hydrolysis, transesterification, and reduction reactions could yield a family of related compounds with tailored functionalities. A significant challenge will be to achieve selective transformations, particularly in controlling the stereochemistry of reactions involving the double bond.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The application of artificial intelligence (AI) and machine learning (ML) in chemistry offers a powerful tool for accelerating research. In the context of this compound, AI and ML algorithms could be employed to predict its physicochemical properties, spectroscopic data, and potential biological activities. By training models on datasets of similar ester compounds, it may be possible to forecast its behavior in various chemical environments and biological systems.
A primary challenge will be the availability of sufficient and high-quality data to train these models effectively. Initially, computational methods such as Density Functional Theory (DFT) could be used to generate a foundational dataset of predicted properties. As experimental data becomes available, these models can be refined to improve their predictive accuracy.
Scalable and Sustainable Production Methodologies for Industrial Research
For this compound to be viable for industrial applications, the development of scalable and sustainable production methods is paramount. This involves moving beyond laboratory-scale syntheses to processes that are efficient, cost-effective, and environmentally friendly. Continuous flow chemistry, for example, could offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.
Deeper Understanding of Bioorthogonal Reaction Specificity and Efficiency in situ
Derivatives of cyclooctene are well-known for their utility in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. While this compound itself is not a typical bioorthogonal reagent, its derivatives could be designed to participate in such reactions. Future research could explore the synthesis of functionalized versions of this compound that can be used as probes or labeling agents in biological systems.
A major challenge in this area is to ensure the specificity and efficiency of these reactions within the complex environment of a living cell. The isobutyrate group may influence the reactivity and biocompatibility of such probes. Therefore, in situ studies will be necessary to validate their performance and to understand any potential off-target effects.
Q & A
Q. How can researchers differentiate this compound from its structural isomers using spectroscopic methods?
- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, the cyclooctene ring’s unique coupling constants (J-values) in ¹H NMR distinguish it from cycloheptene or cyclononene analogs. High-resolution MS (HRMS) with collision-induced dissociation (CID) fragments the ester bond, providing isomer-specific fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
